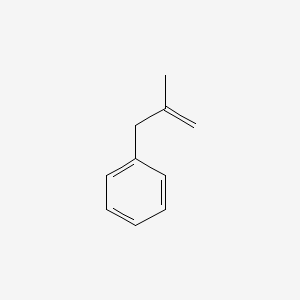

2-Methyl-3-phenyl-1-propene

CAS No.: 3290-53-7

Cat. No.: VC3697741

Molecular Formula: C10H12

Molecular Weight: 132.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3290-53-7 |

|---|---|

| Molecular Formula | C10H12 |

| Molecular Weight | 132.2 g/mol |

| IUPAC Name | 2-methylprop-2-enylbenzene |

| Standard InChI | InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |

| Standard InChI Key | MXTNFIYGTWARIN-UHFFFAOYSA-N |

| SMILES | CC(=C)CC1=CC=CC=C1 |

| Canonical SMILES | CC(=C)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structure

2-Methyl-3-phenyl-1-propene (CAS No. 3290-53-7) is an unsaturated hydrocarbon with the molecular formula C₁₀H₁₂ . It belongs to the class of phenylpropenes, specifically featuring methyl substitution at the second carbon position. The compound consists of a phenyl group attached to the third carbon of a propene chain that has methyl substitution at the second carbon position. This structural arrangement contributes to its chemical behavior and reactivity profile.

The compound is also known by several synonyms including methallylbenzene, (2-methylallyl)benzene, β-methylallylbenzene, and 2-benzyl-1-propene . The IUPAC standard InChIKey for this compound is MXTNFIYGTWARIN-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases and literature .

The molecular structure features a benzene ring connected to a methylated propene unit, creating a system with both aromatic and alkene characteristics. This dual functionality provides versatility in chemical reactions and applications.

Structural Identifiers and Nomenclature

Physical and Chemical Properties

2-Methyl-3-phenyl-1-propene exists as a liquid at standard temperature and pressure with distinctive physical properties. The compound exhibits moderate volatility with a boiling point ranging from 175.8°C to 179.6°C according to different sources . This variation may be attributed to different measurement methods or sample purity considerations.

The compound has limited solubility in aqueous media but is readily soluble in common organic solvents such as ethanol, diethyl ether, and hexane . This solubility profile is consistent with its moderately hydrophobic nature, as reflected by its logP value of 2.80520 .

Physicochemical Properties

Chemical Reactivity

The reactivity of 2-methyl-3-phenyl-1-propene is primarily centered on its double bond and benzylic position. As an alkene with a phenyl substituent, it undergoes typical alkene reactions including addition, oxidation, and polymerization processes. The presence of the phenyl group influences the electron density distribution across the molecule, affecting its reactivity in various chemical transformations.

Hydrogenation Reactions

One of the well-characterized reactions of 2-methyl-3-phenyl-1-propene is hydrogenation. When reacted with hydrogen (H₂) in the presence of suitable catalysts, it forms 2-methyl-3-phenylpropane (C₁₀H₁₄) . This reaction proceeds with a significant enthalpy change:

H₂ + C₁₀H₁₂ → C₁₀H₁₄

ΔᵣH° = -119.0 ± 0.8 kJ/mol

This exothermic process demonstrates the energetic favorability of reducing the carbon-carbon double bond. The reaction typically requires catalysts such as palladium, platinum, or nickel, and the negative enthalpy change indicates heat release during the transformation.

Oxidation Pathways

2-Methyl-3-phenyl-1-propene undergoes oxidation reactions, particularly when exposed to oxygen or oxidizing agents. Studies on similar 3-phenyl-2-propene compounds provide insights into its oxidation behavior . The oxidation products typically include benzaldehyde, benzoic acid, and epoxides resulting from the oxidation of the carbon-carbon double bond .

Oxidation studies conducted on related compounds indicate that β-methylstyrene (a synonym for 2-methyl-3-phenyl-1-propene) exhibits intermediate oxidation reactivity compared to other phenylpropene derivatives. In comparative studies, the oxidation reactivity order has been determined as: cinnamaldehyde > cinnamyl alcohol > β-methylstyrene > cinnamic acid .

The oxidation kinetics follow second-order reaction patterns, as demonstrated through time-dependent studies. When subjected to oxidative conditions (373 K for 6 hours), the peroxide value for β-methylstyrene reaches approximately 9.62 mmol kg⁻¹, indicating moderate susceptibility to oxidation compared to other related compounds .

Thermal Stability Characteristics

The thermal stability of 2-methyl-3-phenyl-1-propene is an important consideration for both storage and application purposes. Research indicates that β-methylstyrene (2-methyl-3-phenyl-1-propene) has moderate thermal stability compared to other phenylpropene derivatives .

Studies employing mini closed pressure vessel tests (MCPVT) have been used to evaluate the thermal behavior of this compound. The thermal stability influences its storage requirements and potential hazards during handling, particularly at elevated temperatures. When exposed to high temperatures, the compound can undergo various transformations including polymerization and oxidation reactions .

Applications and Utility

2-Methyl-3-phenyl-1-propene serves various functions in organic synthesis and chemical research. Its primary applications include:

As a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of various organic molecules, particularly those requiring controlled incorporation of phenyl and methyl-substituted propyl groups. Its structural features make it valuable for building more complex molecular architectures.

Source for Allylation Reactions

2-Methyl-3-phenyl-1-propene serves as a source of the allyl group in allylation reactions. These reactions are critical in forming new carbon-carbon bonds in organic synthesis. The transfer of the allyl group to target molecules is typically facilitated by catalysts and results in the formation of new carbon-carbon bonds.

Biochemical Research

The compound has potential applications in biochemical research due to its ability to interact with various enzymes and proteins. It can undergo microbial biotransformation to produce 2-methyl-3-phenyl-1-propanol, which is catalyzed by enzymes such as reductases and dehydrogenases.

Reaction Mechanisms and Pathways

The reactivity of 2-methyl-3-phenyl-1-propene is governed by its structural features, particularly the carbon-carbon double bond and the adjacent phenyl group. These structural elements influence its participation in various chemical transformations.

Allylation Mechanisms

In allylation reactions, 2-methyl-3-phenyl-1-propene acts as an allylating agent, transferring its allyl group to nucleophilic substrates. This process typically involves activation of the double bond through coordination with a catalyst, followed by nucleophilic attack. The reaction proceeds through transition states that are stabilized by the adjacent phenyl group.

Oxidation Mechanisms

The oxidation of 2-methyl-3-phenyl-1-propene follows pathways similar to other alkenes, with the initial formation of peroxide intermediates that subsequently decompose to yield various oxidation products including epoxides, aldehydes, and carboxylic acids . The common oxidation products identified include benzaldehyde, benzoic acid, and epoxides resulting from carbon-carbon double bond oxidation.

Comparison with Related Compounds

2-Methyl-3-phenyl-1-propene belongs to a family of phenylpropene derivatives, each with distinct chemical behaviors. Comparative analysis provides insights into structure-activity relationships and reactivity patterns.

Structural Analogues and Their Properties

This comparative analysis demonstrates that the position and nature of functional groups significantly influence the chemical behavior and reactivity of phenylpropene derivatives. The methyl substitution in 2-methyl-3-phenyl-1-propene provides unique reactivity characteristics that distinguish it from structurally similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume